molecular formula C13H13NO B13883640 6-Benzyl-1-methylpyridin-2-one

6-Benzyl-1-methylpyridin-2-one

Cat. No.: B13883640
M. Wt: 199.25 g/mol
InChI Key: USCQVYNVIZLGRT-UHFFFAOYSA-N
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Description

6-Benzyl-1-methylpyridin-2-one is a heterocyclic compound that belongs to the pyridinone family Pyridinones are known for their versatile applications in medicinal chemistry, serving as hydrogen bond donors and acceptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-1-methylpyridin-2-one typically involves the condensation of benzylamine with 2-acetylpyridine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the pyridinone ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the benzyl-pyridinone bond under milder conditions and with higher selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1-methylpyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridine derivatives.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

6-Benzyl-1-methylpyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Benzyl-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4,6-dimethylpyridin-2-one
  • 2-Benzyl-1-methylpyridin-4-one
  • 6-Benzyl-1-ethylpyridin-2-one

Uniqueness

6-Benzyl-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

6-benzyl-1-methylpyridin-2-one

InChI

InChI=1S/C13H13NO/c1-14-12(8-5-9-13(14)15)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

USCQVYNVIZLGRT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC=C1CC2=CC=CC=C2

Origin of Product

United States

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